L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate
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Overview
Description
MPC-0767 is a potent, selective, and orally active inhibitor of heat shock protein 90 (HSP90). It is an L-alanine ester prodrug of MPC-3100, designed to improve chemical stability and bioavailability . HSP90 inhibitors like MPC-0767 are of significant interest in cancer research due to their role in regulating the stability and function of various oncogenic proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: MPC-0767 is synthesized through the esterification of MPC-3100 with L-alanine. The reaction involves the use of appropriate esterification reagents and conditions to ensure the formation of the ester bond while maintaining the integrity of the MPC-3100 structure .
Industrial Production Methods: The industrial production of MPC-0767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures the final product meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: MPC-0767 primarily undergoes hydrolysis to release the active compound, MPC-3100. This hydrolysis reaction is facilitated by esterases in the body, converting the prodrug into its active form .
Common Reagents and Conditions: The hydrolysis of MPC-0767 to MPC-3100 occurs under physiological conditions, with enzymes such as esterases playing a crucial role in the reaction .
Major Products Formed: The primary product formed from the hydrolysis of MPC-0767 is MPC-3100, which is the active inhibitor of heat shock protein 90 .
Scientific Research Applications
MPC-0767 has several scientific research applications, particularly in the field of cancer research. Its ability to inhibit heat shock protein 90 makes it a valuable tool for studying the role of this protein in cancer cell survival and proliferation . Additionally, MPC-0767 is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent for various types of cancer .
Mechanism of Action
MPC-0767 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone involved in the stabilization and function of various oncogenic proteins . By inhibiting heat shock protein 90, MPC-0767 disrupts the folding and function of these proteins, leading to the degradation of oncogenic proteins and the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds:
- MPC-3100
- Geldanamycin and its derivatives (17-AAG, 17-DMAG)
- CNF2024/BIIB021
- EC144
- PU-H71
- Debio 0932 (CUDC-305)
Uniqueness: MPC-0767 is unique due to its improved chemical stability and bioavailability compared to its parent compound, MPC-3100 .
Properties
CAS No. |
1310540-32-9 |
---|---|
Molecular Formula |
C26H36BrN7O9S2 |
Molecular Weight |
734.6 g/mol |
IUPAC Name |
[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1 |
InChI Key |
RAKGMCDUYMHUBZ-AXEKQOJOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O |
Origin of Product |
United States |
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